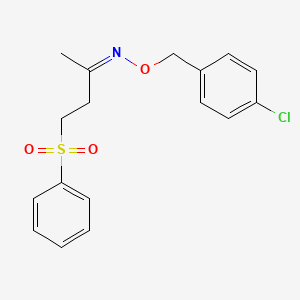

4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime” is an organic compound that contains a phenylsulfonyl group, a butanone group, a chlorobenzyl group, and an oxime group . These groups are common in organic chemistry and are often involved in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups (phenylsulfonyl, butanone, chlorobenzyl, and oxime). Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties like solubility, melting point, boiling point, and reactivity can be predicted based on the compound’s functional groups .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Piperidones : Oximes like 4-(phenylsulfonyl)-2-butanone react with dienes to yield bicyclic isoxazolidines. These compounds can be used to synthesize substituted 4-piperidones, which are valuable in medicinal chemistry (Norman, Gareau, & Padwa, 1991).

Biocatalytic Preparation : Biocatalysts like Pichia farinosa and Rhodococcus rhodochrous have been used to prepare compounds such as (R)-4-(phenylsulfonyl)-2-butanol, demonstrating the potential for enzymatic processes in synthesizing complex organic molecules (Sugai, Ohtsuka, & Ohta, 1996).

Photographic and Resist Applications : Research into oxime sulfonates, including derivatives of 4-(phenylsulfonyl)-2-butanone, has shown potential applications in the development of photoacid generators for polymer resists, a crucial component in microfabrication and semiconductor production (Plater, Harrison, & Killah, 2019).

Chemical Reactions and Mechanisms

Azatricyclic Core Synthesis : Compounds like 4-(phenylsulfonyl)-2-butanone have been utilized in the synthesis of complex molecular structures such as the azatricyclic core, important in the development of pharmaceuticals and natural product synthesis (Flick et al., 2010).

Cyclohexyl α-Sulfonyl Carbanions : Studies on cyclohexyl α-sulfonyl carbanions, derived from compounds like 4-(phenylsulfonyl)-2-butanone, provide insights into the stereochemical behaviors of carbanions, which are fundamental in organic synthesis (Tanikaga, Nishikawa, & Tomita, 1999).

Applications in Material Science

- Proton Exchange Membranes : Research into sulfonated poly(ether sulfones) indicates the potential use of sulfonate derivatives, related to 4-(phenylsulfonyl)-2-butanone, in creating efficient proton exchange membranes for fuel cells, highlighting the material science applications of these compounds (Matsumoto, Higashihara, & Ueda, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(Z)-4-(benzenesulfonyl)-N-[(4-chlorophenyl)methoxy]butan-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c1-14(19-22-13-15-7-9-16(18)10-8-15)11-12-23(20,21)17-5-3-2-4-6-17/h2-10H,11-13H2,1H3/b19-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWALOYEJIIPIH-RGEXLXHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC1=CC=C(C=C1)Cl)CCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OCC1=CC=C(C=C1)Cl)/CCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxybenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2473321.png)

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]acetamide;hydrochloride](/img/structure/B2473327.png)

![3-(4-ethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2473337.png)

![1-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2473338.png)

![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2473339.png)

![1h,3h,4h,6h,7h,8h-Pyrimido[4,3-c]morpholine-6,8-dione](/img/structure/B2473340.png)

![methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2473344.png)